molecular formula C8H10O3S B185402 1-Methoxy-2-(methylsulfonyl)benzene CAS No. 13736-79-3

1-Methoxy-2-(methylsulfonyl)benzene

Cat. No.: B185402
CAS No.: 13736-79-3
M. Wt: 186.23 g/mol
InChI Key: GSTCKFVNJNBRQY-UHFFFAOYSA-N
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Description

1-Methoxy-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H10O3S. It is characterized by a benzene ring substituted with a methoxy group (–OCH3) and a methanesulfonyl group (–SO2CH3). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-methylsulfanyl-benzene with m-chloroperbenzoic acid in dichloromethane at cold temperatures (0-4°C). The reaction mixture is then diluted with water and extracted with dichloromethane. The organic layer is washed with saturated brine solution, dried over sodium sulfate, and concentrated under reduced pressure to yield 1-methanesulfonyl-2-methoxy-benzene.

Industrial Production Methods: Industrial production methods for 1-methanesulfonyl-2-methoxy-benzene typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

1-Methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using strong oxidizing agents like m-chloroperbenzoic acid, leading to the formation of sulfone derivatives.

Reduction:

  • Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.

Substitution:

  • Electrophilic aromatic substitution reactions can occur at the benzene ring, where the methoxy and methanesulfonyl groups influence the reactivity and orientation of the substitution.

Common Reagents and Conditions:

  • Oxidizing agents: m-chloroperbenzoic acid
  • Reducing agents: lithium aluminum hydride
  • Solvents: dichloromethane, water
  • Conditions: cold temperatures (0-4°C), ambient temperature for certain reactions

Major Products:

  • Sulfone derivatives
  • Sulfide derivatives
  • Substituted benzene derivatives

Scientific Research Applications

1-Methoxy-2-(methylsulfonyl)benzene has several scientific research applications, including:

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of electrophilic aromatic substitution reactions.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in pharmaceutical formulations and drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-2-methoxy-benzene involves its interaction with various molecular targets. The methoxy and methanesulfonyl groups influence the compound’s reactivity and interactions with other molecules. In electrophilic aromatic substitution reactions, the methoxy group acts as an electron-donating group, while the methanesulfonyl group can act as an electron-withdrawing group, affecting the overall reactivity and orientation of the substitution.

Comparison with Similar Compounds

1-Methoxy-2-(methylsulfonyl)benzene can be compared with similar compounds such as:

  • 1-Methoxy-2-methylthiobenzene
  • 1-Methoxy-2-methylsulfanylbenzene
  • 1-Methoxy-2-(methylsulfanyl)benzene

These compounds share similar structural features but differ in the nature of the substituents on the benzene ring. The presence of the methanesulfonyl group in 1-methanesulfonyl-2-methoxy-benzene imparts unique chemical properties, making it distinct from its analogs.

Properties

IUPAC Name

1-methoxy-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTCKFVNJNBRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374878
Record name 1-methanesulfonyl-2-methoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13736-79-3
Record name 1-methanesulfonyl-2-methoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

m-Chloroperbenzoic acid (280 mg, 1.62 mmol) was added to a cold (0-4° C.) solution of 1-methoxy-2-methylsulfanyl-benzene (100 mg, 0.64 mmol) in DCM (3 mL) and stirring was continued for 1 hr. The reaction mixture was diluted with water and extracted with dichloromethane. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 110 mg (91.6% Yield) of 1-methanesulfonyl-2-methoxy-benzene. Boron tribromide (370 mg, 1.47 mmol) was added to a cold solution (−70° C.) solution of 1-methanesulfonyl-2-methoxy-benzene (10 mg, 0.591 mmol) in DCM (2 mL) and stirring was continued for 10 minutes. After which the reaction mixture was stirred at ambient temperature overnight. The reaction mixture was diluted with water and extracted with dichloromethane. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 65 mg (64.35% Yield) of 2-methanesulfonyl-phenol. 2-Methylsulfonyl-phenol was converted to 4-(2-methanesulfonyl-phenoxy)-piperidine hydrochloride according to Step 1 of the General Scheme).
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